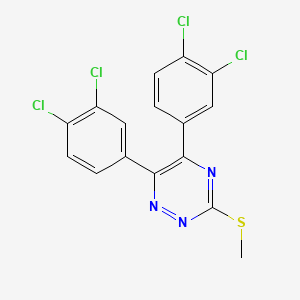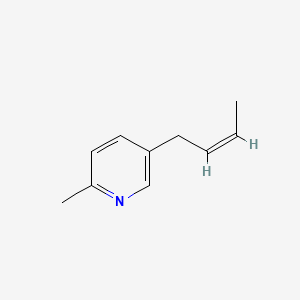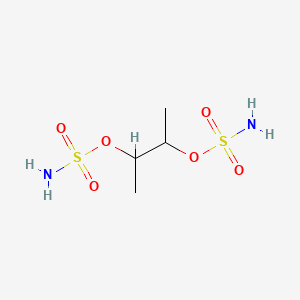
2,3-Disulfamoyloxybutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Disulfamoyloxybutane is an organic compound with the molecular formula C4H12N2O6S2 It is characterized by the presence of two sulfamoyloxy groups attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Disulfamoyloxybutane typically involves the reaction of butane-2,3-diol with sulfamoyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product. The reaction can be represented as follows:
C4H10O2+2SO2Cl2→C4H12N2O6S2+2HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Disulfamoyloxybutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyloxy groups to amine groups.
Substitution: Nucleophilic substitution reactions can replace the sulfamoyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) are employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted butane derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Disulfamoyloxybutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3-Disulfamoyloxybutane involves its interaction with specific molecular targets. The sulfamoyloxy groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dibromobutane: Similar in structure but contains bromine atoms instead of sulfamoyloxy groups.
2,3-Dihydroxybutane: Contains hydroxyl groups instead of sulfamoyloxy groups.
2,3-Dichlorobutane: Contains chlorine atoms instead of sulfamoyloxy groups.
Uniqueness
2,3-Disulfamoyloxybutane is unique due to the presence of sulfamoyloxy groups, which impart distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
77658-12-9 |
|---|---|
Molekularformel |
C4H12N2O6S2 |
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
3-sulfamoyloxybutan-2-yl sulfamate |
InChI |
InChI=1S/C4H12N2O6S2/c1-3(11-13(5,7)8)4(2)12-14(6,9)10/h3-4H,1-2H3,(H2,5,7,8)(H2,6,9,10) |
InChI-Schlüssel |
GAGXXVRMSZDTMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)OS(=O)(=O)N)OS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


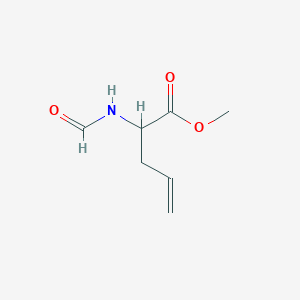
![3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole](/img/structure/B13789400.png)
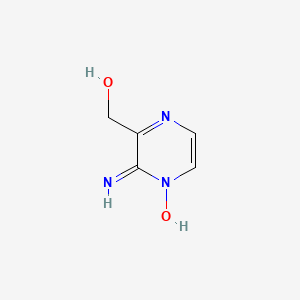
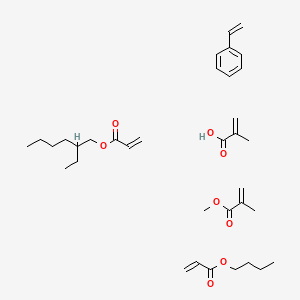
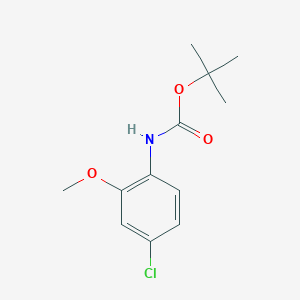


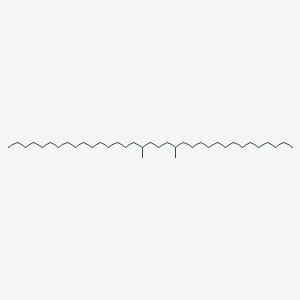
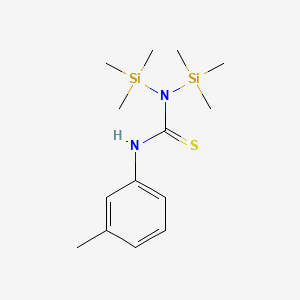
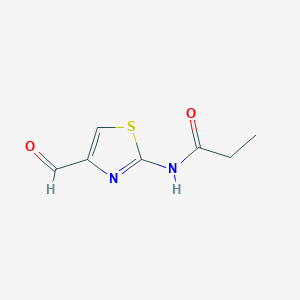
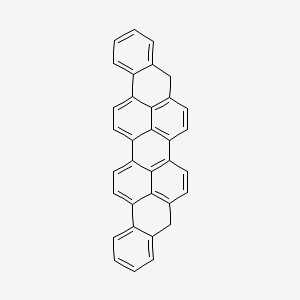
![4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid](/img/structure/B13789474.png)
